Cas no 21945-66-4 (PHENYL-M-TOLYL-METHANOL)

Phenyl-m-tolyl-methanol is a secondary alcohol featuring both phenyl and m-tolyl (meta-methylphenyl) substituents. This compound is of interest in organic synthesis due to its versatile reactivity, serving as an intermediate in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structure allows for further functionalization, including oxidation to ketones or conversion to esters and ethers. The presence of aromatic rings enhances stability while providing opportunities for electrophilic substitution reactions. Phenyl-m-tolyl-methanol is typically characterized by its moderate polarity and solubility in common organic solvents, making it suitable for a range of synthetic applications. Care should be taken during handling due to potential irritant properties.
PHENYL-M-TOLYL-METHANOL structure
PHENYL-M-TOLYL-METHANOL structure
Product Name:PHENYL-M-TOLYL-METHANOL
CAS No:21945-66-4
MF:C14H14O
MW:198.260364055634
MDL:MFCD01652338
CID:250338
PubChem ID:570675
Update Time:2025-06-08

PHENYL-M-TOLYL-METHANOL Chemical and Physical Properties

Names and Identifiers

    • PHENYL-M-TOLYL-METHANOL
    • (3-methylphenyl)-phenylmethanol
    • (+/-)-3-methylphenyl-phenylmethanol
    • (3-tolyl)phenylmethanol
    • (m-methylphenyl)phenylmethanol
    • 3-methyldiphenylcarbinol
    • phenyl(3-tolyl)methanol
    • phenyl(m-tolyl)methanol
    • 5-BENZYLOXY-ISOPHTHALICACID
    • SCHEMBL477409
    • FT-0693844
    • (3-methylphenyl)(phenyl)methanol
    • 21945-66-4
    • MFCD01652338
    • Z513750572
    • AC-20892
    • OIBXYJGRPCDUBE-UHFFFAOYSA-N
    • CS-0259893
    • EN300-7432585
    • (3-Methylphenyl)phenylmethanol
    • DTXSID10341153
    • AKOS003583114
    • MDL: MFCD01652338
    • Inchi: 1S/C14H14O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14-15H,1H3
    • InChI Key: OIBXYJGRPCDUBE-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 198.10400
  • Monoisotopic Mass: 198.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.081
  • Boiling Point: 332.1°C at 760 mmHg
  • Flash Point: 143.7°C
  • Refractive Index: 1.59
  • PSA: 20.23000
  • LogP: 3.07670

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Additional information on PHENYL-M-TOLYL-METHANOL

PHENYL-M-TOLYL-METHANOL (CAS No. 21945-66-4): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

The compound PHENYL-M-TOLYL-METHANOL (CAS No. 21945-66-4) represents a significant molecule in the realm of chemical synthesis and pharmaceutical applications. This compound, characterized by its aromatic structure, has garnered attention due to its versatile utility in various scientific domains. The combination of a phenyl group and an m-tolyl methanol moiety endows it with unique chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

In recent years, the exploration of PHENYL-M-TOLYL-METHANOL has been extensively studied, particularly in the context of its role as a building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to undergo various chemical reactions, such as esterification, alkylation, and oxidation, makes it a cornerstone in the synthesis of fine chemicals and pharmaceutical intermediates.

The chemical properties of PHENYL-M-TOLYL-METHANOL are influenced by its aromatic ring system, which contributes to its stability and reactivity. The presence of both phenyl and m-tolyl groups provides a platform for selective functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has been exploited in the development of new synthetic routes that improve yield and purity, making the compound an indispensable tool in industrial chemistry.

One of the most compelling aspects of PHENYL-M-TOLYL-METHANOL is its application in pharmaceutical research. The compound has been investigated for its potential role in the synthesis of active pharmaceutical ingredients (APIs) that target various therapeutic areas. For instance, studies have shown that derivatives of this molecule can exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for drug discovery.

The latest research on PHENYL-M-TOLYL-METHANOL has also explored its role in materials science. Its aromatic structure and functional groups make it suitable for use in the development of advanced materials such as polymers and coatings. These materials often require high thermal stability and chemical resistance, which can be achieved through the incorporation of PHENYL-M-TOLYL-METHANOL into their formulations.

In addition to its synthetic utility, PHENYL-M-TOLYL-METHANOL has been studied for its environmental impact. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with the growing emphasis on green chemistry principles, which aim to make chemical processes more environmentally friendly without compromising efficiency.

The compound's role in drug development has been further highlighted by its use as a precursor in the synthesis of biologics. Biologics are complex molecules derived from living organisms that are used to treat a wide range of diseases. The ability to modify PHENYL-M-TOLYL-METHANOL to produce biologically active compounds has opened up new avenues for therapeutic innovation.

The future prospects for PHENYL-M-TOLYL-METHANOL are promising, with ongoing research expected to uncover new applications and refine existing ones. As our understanding of chemical interactions grows, so too will the ways in which this compound can be utilized. Whether in the pharmaceutical industry or other sectors, PHENYL-M-TOLYL-METHANOL is poised to remain a key player in advancing scientific knowledge and technological innovation.

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